molecular formula C10H7Cl2N3 B1475636 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine CAS No. 1903192-79-9

6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine

Cat. No. B1475636
CAS RN: 1903192-79-9
M. Wt: 240.09 g/mol
InChI Key: NXXDVUFEFJXUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine, also known as CPP-3, is a heterocyclic amine that has been studied for its potential therapeutic applications. CPP-3 is a compound that is structurally similar to the neurotransmitter dopamine, and has been shown to have a variety of pharmacological effects in both in vitro and animal models. CPP-3 has been studied for its potential to act as an agonist or antagonist at various neurotransmitter receptors, as well as its potential to modulate the activity of various enzymes and ion channels.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been studied for its potential therapeutic applications in a variety of areas. For example, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been investigated for its potential to act as an agonist or antagonist at various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been studied for its potential to modulate the activity of various enzymes and ion channels. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.

Mechanism of Action

6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine is structurally similar to the neurotransmitter dopamine, and has been shown to interact with various neurotransmitter receptors. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to act as an agonist or antagonist at various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to modulate the activity of various enzymes and ion channels, including the enzyme cyclooxygenase-2 and the potassium channel KCa3.1.
Biochemical and Physiological Effects
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to have a variety of biochemical and physiological effects. In animal models, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to reduce inflammation, decrease oxidative stress, and reduce anxiety-like behaviors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to have neuroprotective effects, and has been studied for its potential to treat various neurological disorders, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine for laboratory experiments is its ease of synthesis and availability. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine can be synthesized using a variety of methods, and is available from a variety of chemical suppliers. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to be relatively stable and has a low toxicity profile.
However, there are some limitations to using 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine for laboratory experiments. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine is structurally similar to the neurotransmitter dopamine, and can interact with various neurotransmitter receptors. As such, it is important to be aware of the potential for 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine to interact with other compounds or to have unintended effects. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to have a variety of biochemical and physiological effects, and it is important to be aware of these effects when designing experiments.

Future Directions

6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has the potential to be used in a variety of therapeutic applications, and there are a number of potential future directions for its development. For example, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could be further studied for its potential to act as an agonist or antagonist at various neurotransmitter receptors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could be studied for its potential to modulate the activity of various enzymes and ion channels. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could also be studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Finally, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could be studied for its potential to treat various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

6-chloro-4-(4-chlorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-3-1-6(2-4-7)8-5-9(12)14-15-10(8)13/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDVUFEFJXUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN=C2N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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